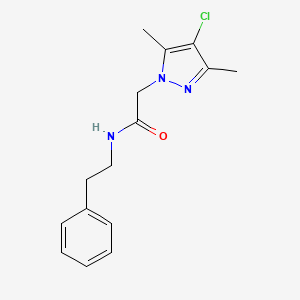![molecular formula C19H12ClNO3 B4324510 3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324510.png)
3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one
説明
3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as clozapine N-oxide (CNO), is a chemical compound that is widely used in scientific research. It is a synthetic derivative of clozapine, an antipsychotic drug that is used to treat schizophrenia. CNO is a useful tool for studying the mechanisms of action of various proteins and signaling pathways in cells and tissues.
作用機序
The mechanism of action of CNO involves its conversion to 3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one in vivo. Clozapine is an antagonist of dopamine and serotonin receptors, and it is thought to be responsible for the antipsychotic effects of CNO. However, the exact mechanism of action of CNO is not fully understood and is still the subject of ongoing research.
Biochemical and Physiological Effects:
CNO has been shown to have a range of biochemical and physiological effects in cells and tissues. It can activate or inhibit specific proteins or signaling pathways, leading to changes in cell behavior and function. CNO has been used to study a wide range of biological processes, including neuronal signaling, inflammation, and cancer cell growth.
実験室実験の利点と制限
One of the main advantages of using CNO in laboratory experiments is its specificity. CNO can be used to activate or inhibit specific proteins or signaling pathways, allowing researchers to study their functions in a precise manner. Another advantage is that CNO is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using CNO in laboratory experiments. One limitation is that its effects are dependent on its conversion to 3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one in vivo, which can vary depending on the experimental conditions. Another limitation is that CNO can have off-target effects, leading to unintended changes in cell behavior and function.
将来の方向性
There are many potential future directions for research involving CNO. One area of interest is the development of new DREADD systems that can be activated by different ligands, allowing for more precise control over neuronal signaling. Another area of interest is the use of CNO in the study of immune system function and inflammation. Overall, CNO is a versatile tool that has the potential to advance many areas of scientific research.
科学的研究の応用
CNO has a wide range of applications in scientific research. It is commonly used as a tool to activate or inhibit specific proteins or signaling pathways in cells and tissues. For example, CNO can be used to activate the DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows researchers to manipulate specific neurons in the brain and study their functions.
特性
IUPAC Name |
9-(3-chlorophenoxy)-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-12-4-3-5-13(10-12)23-14-8-9-15-18(11-14)24-17-7-2-1-6-16(17)21-19(15)22/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKRAYAHWZONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]carbonyl}-1H-imidazole-4-carboxylate](/img/structure/B4324440.png)
![10-[3-(dimethylamino)propyl]-3-methoxy-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324444.png)
![3-(4-chlorophenyl)-3-[(2,4-dimethoxybenzoyl)amino]propanoic acid](/img/structure/B4324456.png)
![8-chloro-3-(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324461.png)
![3-[(benzylsulfonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4324467.png)
![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-(2-thienyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B4324486.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea](/img/structure/B4324492.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide](/img/structure/B4324498.png)
![5-chloro-2-[(2-{2-isopropyl-5-methyl-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzothiazole](/img/structure/B4324504.png)
![6,6'-propane-1,3-diylbis-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B4324514.png)
![2-amino-7,7-dimethyl-4-(5-nitro-2-thienyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324517.png)


